molecular formula C8H16N2O2 B12892805 2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol CAS No. 50786-90-8

2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol

Cat. No.: B12892805
CAS No.: 50786-90-8
M. Wt: 172.22 g/mol
InChI Key: WDZSNVWRQSEMMR-UHFFFAOYSA-N
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Description

2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol is a heterocyclic compound that contains both an oxazoline ring and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol typically involves the reaction of 2-aminoethanol with a suitable oxazoline precursor. One common method involves the cyclization of an amino alcohol with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazoline ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The ethanolamine moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Properties

CAS No.

50786-90-8

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propylamino]ethanol

InChI

InChI=1S/C8H16N2O2/c1-7(6-9-2-4-11)8-10-3-5-12-8/h7,9,11H,2-6H2,1H3

InChI Key

WDZSNVWRQSEMMR-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCO)C1=NCCO1

Origin of Product

United States

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